molecular formula C10H8BBrO2 B2740133 (3-Bromonaphthalen-2-yl)boronic acid CAS No. 1301205-62-8

(3-Bromonaphthalen-2-yl)boronic acid

Número de catálogo: B2740133
Número CAS: 1301205-62-8
Peso molecular: 250.89
Clave InChI: MEZCZWDLMIBKID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Bromonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BBrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a boronic acid group is attached at the second position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Bromonaphthalen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromonaphthalene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mecanismo De Acción

The mechanism of action of (3-Bromonaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex molecular architectures. Its bromine and boronic acid groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(3-Bromonaphthalen-2-yl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound, characterized by its bromine substitution on the naphthalene ring, exhibits properties that make it a valuable candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This interaction is primarily facilitated by the boron atom, which can form complexes with diols and other nucleophiles. The presence of the bromine atom may influence these interactions, potentially enhancing the compound's reactivity and selectivity towards specific biological targets.

  • Enzyme Inhibition : Boronic acids have been identified as effective enzyme inhibitors. They can bind to active sites of enzymes, particularly serine proteases and cysteine proteases, thereby inhibiting their activity. This property is crucial in developing therapeutic agents for various diseases, including cancer and diabetes .
  • Molecular Recognition : The unique structure of this compound allows it to act as a molecular receptor. It can selectively bind to glycoproteins and other biomolecules that contain cis-diol functionalities. This property has been exploited in drug delivery systems and targeted therapies .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines by disrupting protein homeostasis .
  • Antiviral Properties : Some studies have reported that boronic acids exhibit antiviral activity by interfering with viral replication processes. The ability to modify viral proteins through boronate ester formation could lead to novel antiviral therapies .
  • Diabetes Management : Boronic acids have been investigated for their potential in glucose sensing and insulin delivery systems. Their ability to form stable complexes with glucose could be harnessed for developing smart insulin delivery devices .

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on human cancer cell lines. This compound was tested alongside other derivatives, revealing significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the inhibition of proteasomal activity, leading to an accumulation of pro-apoptotic factors within the cells .

Case Study 2: Enzyme Inhibition

In another study, this compound was evaluated for its inhibitory effects on serine proteases involved in inflammatory responses. The compound demonstrated a dose-dependent inhibition profile, suggesting its potential as an anti-inflammatory agent through enzyme modulation .

Research Findings

StudyFocusKey Findings
Enzyme InhibitionDemonstrated significant inhibition of serine proteases; potential anti-inflammatory applications.
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; mechanism linked to proteasomal inhibition.
Molecular RecognitionEffective binding to glycoproteins; implications for drug delivery systems.

Propiedades

IUPAC Name

(3-bromonaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCZWDLMIBKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

On the other hand, to another 100 ml Schlenk reaction vessel were added under a nitrogen atmosphere 85 mg (0.255 mmol) of 2-bromo-3-iodonaphthalene synthesized in Synthetic Example 2 and 2.0 ml of THF. The solution was cooled to −65° C. and 0.34 ml (0.27 mmol) of a THF solution of isopropylmagnesium bromide (manufactured by Tokyo Chemical Industry Co. Ltd., 0.80M) was added dropwise. After 30 minutes of aging, 33 mg (0.32 mmol) of trimethyl borate (manufactured by Wako Pure Chemical Industries, Ltd.) was added dropwise at the temperature. After the temperature was gradually raised to room temperature, 3N hydrochloric acid was added and phase separation was conducted. The organic phase was concentrated under reduced pressure to obtain 3-bromo-2-naphthylboronic acid as a residue. To the resulting white solid were added the intermediate obtained in the above, 15 mg (0.013 mmol) of tetrakis(triphenylphosphine)palladium (manufactured by Tokyo Chemical Industry Co. Ltd.), 2.2 ml of toluene, and 0.5 ml of ethanol. A solution composed of 148 mg (1.39 mmol) of sodium carbonate and 0.7 ml of water was further added and the mixture was subjected to a reaction at 85° C. for 5 hours. After cooling to room temperature, toluene and an aqueous sodium chloride solution were added and phase separation was conducted. The organic phase was washed with aqueous sodium chloride solution. The organic phase was concentrated under reduced pressure and the solvent was removed by distillation, followed by further heating and drying under vacuum. The obtained residue was dissolved in toluene and a 70% tert-butyl hydroperoxide solution (manufactured by Wako Pure Chemical Industries, Ltd.) (0.04 ml) was added thereto, followed by 2 hours of stirring at room temperature. The solution was washed with water and then the organic phase was concentrated under reduced pressure. The residue was dissolved in hexane and chloroform and the solution was passed through a column packed with silica gel. The elute was concentrated under reduced pressure and the resulting crude solid was washed with hexane to obtain the objective compound (103 mg, yield 54.0%).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.34 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.